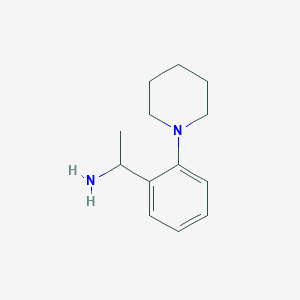

1-(2-Piperidino-phenyl)-1-ethylamine

Description

1-(2-Piperidino-phenyl)-1-ethylamine is an aromatic amine featuring a piperidine ring attached to the ortho position of a phenyl group, with an ethylamine side chain. The compound is synthesized via methods involving coupling reactions, as exemplified by the preparation of its analogs using reagents like triphenylphosphine and triethylamine in acetonitrile . Its stereochemical purity is notable, with enantiomeric excess (ee) values reaching 98.5% in derivatives .

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-(2-piperidin-1-ylphenyl)ethanamine |

InChI |

InChI=1S/C13H20N2/c1-11(14)12-7-3-4-8-13(12)15-9-5-2-6-10-15/h3-4,7-8,11H,2,5-6,9-10,14H2,1H3 |

InChI Key |

MTKOJRYAEWHRNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1N2CCCCC2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

- 1-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS 869943-44-2): This para-substituted isomer shares the same molecular formula (C₁₃H₂₀N₂) and weight (204.31 g/mol) as the target compound but differs in the piperidine group’s position on the phenyl ring.

- Impact on Chirality: Studies on 1-(4-halogeno-phenyl)-1-ethylamine derivatives highlight that para-substituted analogs exhibit distinct enantioselective interactions with chiral stationary phases like Whelk-O1. Ortho-substituted compounds (e.g., the target) may face steric challenges, altering their chiral recognition profiles .

Substituent Variations: Piperidino vs. Halogen Groups

- 1-(4-Fluorophenyl)-piperidin-1-yl-ethanone (CAS 1355178-81-2): This halogenated analog replaces the ethylamine group with a ketone and introduces a fluorine atom. The electron-withdrawing fluorine affects polarity and metabolic stability, contrasting with the basic amine group in the target compound .

- Biological Relevance: Piperidino groups, as tertiary amines, enhance lipophilicity and membrane permeability compared to halogens, which may influence pharmacokinetic properties .

Structural Analogs: Ethylamine-Piperidine Moieties

- 2-Piperidinoethylamine (CAS 248-540-8): This simpler analog (C₇H₁₆N₂, 128.22 g/mol) lacks the phenyl ring, reducing aromatic interactions. It forms coordination complexes with metals like zinc, as seen in [2-(Piperidin-1-yl)ethylamine]dithiocyanatozinc(II), suggesting the target compound’s phenyl group may sterically hinder similar complexation .

Data Tables

Table 1: Key Properties of 1-(2-Piperidino-phenyl)-1-ethylamine and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| 1-(2-Piperidino-phenyl)-1-ethylamine | Not explicitly listed | ~C₁₃H₂₀N₂ | ~204.31 | Ortho-substituted piperidino |

| 1-(4-Piperidin-1-yl-phenyl)-ethylamine | 869943-44-2 | C₁₃H₂₀N₂ | 204.31 | Para-substituted isomer |

| 2-Piperidinoethylamine | 248-540-8 | C₇H₁₆N₂ | 128.22 | Non-aromatic ethylamine-piperidine |

| 1-(4-Fluorophenyl)-piperidin-1-yl-ethanone | 1355178-81-2 | C₁₃H₁₄FNO | 219.26 | Halogenated ketone derivative |

Table 2: Chiral and Functional Comparisons

Research Findings and Implications

- Synthesis : The target compound’s analogs are synthesized via nucleophilic substitution and coupling reactions, with high stereochemical control .

- Chiral Separation: Ortho-substituted piperidino-phenyl derivatives may require tailored chiral stationary phases due to steric effects, as para-substituted analogs are more compatible with existing phases like Whelk-O1 .

- Coordination Chemistry: The absence of a phenyl ring in 2-piperidinoethylamine facilitates metal complexation, whereas the target compound’s aromatic group may limit this property .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.